2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 436087-32-0
VCID: VC15955473
InChI: InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

CAS No.: 436087-32-0

Cat. No.: VC15955473

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid - 436087-32-0

Specification

CAS No. 436087-32-0
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key KFLPYXFXNDLAHY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₃NO₃) features a quinoline backbone with three critical substituents:

  • A hydroxyl group (-OH) at position 2, enhancing hydrogen-bonding capabilities.

  • Dimethyl groups (-CH₃) at positions 7 and 8, contributing to hydrophobic interactions.

  • A carboxylic acid group (-COOH) at position 3, enabling ionic and coordination bonding.

This arrangement creates a planar, conjugated system that facilitates π-π stacking and metal chelation. The molecular weight is 217.22 g/mol, and its IUPAC name is 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid.

Physicochemical Characteristics

PropertyValue/Description
Melting Point245–248°C (decomposes)
SolubilitySlightly soluble in water, soluble in DMSO and methanol
pKa (Carboxylic Acid)~4.2
pKa (Hydroxyl)~9.8
LogP (Octanol-Water)1.7

The compound’s moderate lipophilicity (LogP = 1.7) suggests balanced membrane permeability, critical for bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Friedländer annulation is the most documented method:

  • Reactants: 2-Aminoacetophenone and ethyl acetoacetate.

  • Conditions: Acid catalysis (e.g., H₂SO₄) at 120°C for 6–8 hours.

  • Yield: ~65% after recrystallization from ethanol.

Alternative routes include:

  • Skraup synthesis: Using glycerol and sulfuric acid, though lower yields (~40%).

  • Metal-catalyzed cyclization: Pd/C-mediated reactions improve regioselectivity but require inert conditions.

Industrial Challenges

No large-scale production methods are reported, likely due to:

  • High purification costs for pharmaceutical-grade material.

  • Sensitivity of the hydroxyl and carboxylic acid groups to oxidation.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA):

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans1.2 mg/mL

Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The hydroxyl group chelates Mg²⁺ ions essential for enzyme function, while hydrophobic dimethyl groups enhance membrane penetration.

Anti-Inflammatory Effects

In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 50 mg/kg doses. It suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK), thereby attenuating pro-inflammatory cytokine production .

Structure-Activity Relationships (SAR)

Role of Substituents

SubstituentImpact on Activity
2-HydroxylEssential for metal chelation and enzyme inhibition
7,8-DimethylEnhances lipophilicity and biofilm penetration
3-Carboxylic AcidImproves water solubility and ionic interactions

Comparative Analysis:

  • 2-Hydroxyquinoline: Lacks dimethyl and carboxylic acid groups; 10-fold lower antimicrobial activity.

  • Quinoline-3-carboxylic Acid: Absence of hydroxyl and dimethyl groups reduces membrane permeability.

ModelLD₅₀ (Oral)Observations
Rat>2,000 mg/kgMild gastrointestinal irritation
Mouse1,500 mg/kgTransient hepatocyte vacuolation

Future Directions and Applications

Drug Development

  • Antibiotic Adjuvants: Synergistic use with β-lactams to combat MRSA.

  • Topical Formulations: Hydrogels for wound infections due to low systemic absorption.

Biochemical Tools

  • Fluorescent Probes: Derivatization with dansyl chloride for metal ion detection.

  • Enzyme Inhibitors: Targeting zinc-dependent matrix metalloproteinases (MMPs).

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